(3-(1H-pyrazol-1-yl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
The compound contains several functional groups including a pyrazole ring, a pyrrolidine ring, and a trifluoromethyl group. Pyrazole is a five-membered ring with two nitrogen atoms. It’s a common structure in many pharmaceutical drugs due to its ability to bind to various enzymes and receptors in the body . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is also found in many natural products and drugs . The trifluoromethyl group is often used in drug design to increase the compound’s lipophilicity and metabolic stability .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyrrolidine rings would likely contribute to the rigidity of the molecule, while the trifluoromethyl group could potentially influence the compound’s orientation in three-dimensional space .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group might increase the compound’s lipophilicity, potentially influencing its absorption and distribution in the body .Scientific Research Applications
- Rhodium(III)-catalyzed C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been explored . This reaction provides a versatile approach for synthesizing either C–H alkenylation products or indazole derivatives in moderate to good yields. The ability to selectively modify C–H bonds is valuable in drug discovery and materials science.
- Researchers synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis strains . Compounds with specific substitutions (such as 80a, 80b, 81a, 82a, and 83a) exhibited potent anti-tubercular effects. This highlights the compound’s potential in combating tuberculosis.
- The 1H-pyrazolo[3,4-b]pyridine scaffold has been used for a wide range of biological targets . Its diverse biological applications include interactions with enzymes, receptors, and other cellular components. Researchers have explored these compounds for their pharmacological properties, making them promising candidates for drug development.
C–H Functionalization
Anti-Tubercular Potential
Biological Targets
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c21-20(22,23)15-5-8-24-18(12-15)29-17-6-10-26(13-17)19(28)14-3-1-4-16(11-14)27-9-2-7-25-27/h1-5,7-9,11-12,17H,6,10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYAERAMINZKRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-pyrazol-1-yl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone |
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